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An In-Depth Technical Guide on the Role of microRNA-143 in Insulin Resistance

Introduction

Insulin resistance is a pathological condition in which cells fail to respond normally to the
hormone insulin. It is a key feature of type 2 diabetes and metabolic syndrome. MicroRNAs
(miRNAS), a class of small non-coding RNA molecules, have emerged as critical regulators of
gene expression and are implicated in the pathogenesis of various diseases, including insulin
resistance.[1] This guide provides a comprehensive overview of the role of microRNA-143
(miR-143) in the development of insulin resistance, with a focus on its molecular mechanisms,
experimental validation, and potential as a therapeutic target.

Recent studies have demonstrated that miR-143 expression is frequently dysregulated in
metabolic diseases.[1] Elevated levels of miR-143 have been observed in the liver of obese
mouse models and in the serum and urine of patients with metabolic syndrome.[1][2] This
upregulation is associated with impaired glucose metabolism and insulin sensitivity.[1][3]

Molecular Mechanisms of miR-143 in Insulin
Resistance

miR-143 exerts its influence on insulin signaling through the post-transcriptional regulation of
several key target genes. By binding to the 3' untranslated region (3'-UTR) of target messenger
RNAs (mRNAS), miR-143 leads to their degradation or translational repression.
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Targeting of Oxysterol-Binding Protein-Related Protein 8
(ORP3)

One of the primary and well-validated targets of miR-143 in the context of insulin resistance is
Oxysterol-Binding Protein-Related Protein 8 (ORP8).[2][3][4] ORP8 is a lipid-binding protein
that plays a role in intracellular lipid transport and has been shown to be necessary for the full
activation of the insulin signaling pathway.

By downregulating ORP8, miR-143 disrupts the insulin-stimulated activation of Akt (also known
as Protein Kinase B or PKB), a central kinase in the insulin signaling cascade.[1][2][3] The
inhibition of Akt phosphorylation impairs downstream cellular processes, including glucose
uptake and glycogen synthesis.[2][4]

Regulation of Insulin Receptor Substrate 1 (IRS-1)

Insulin Receptor Substrate 1 (IRS-1) is a critical docking protein that becomes phosphorylated
upon insulin receptor activation, initiating a cascade of downstream signaling events. Several
studies have indicated that miR-143, along with its co-transcribed partner miR-145, can
regulate IRS-1 expression in various cell types, including vascular smooth muscle cells.[1][5]
By targeting IRS-1, miR-143 can further dampen the insulin signal transduction.

Modulation of the Insulin-Like Growth Factor 2 Receptor
(IGF2R)

More recent evidence has identified the Insulin-Like Growth Factor 2 Receptor (IGF2R) as a
direct target of miR-143-3p.[6] The insulin and IGF signaling pathways share many common
components. By targeting IGF2R, circulating miR-143-3p may contribute to insulin resistance in
metabolic syndrome.[6]

Signaling Pathway

The following diagram illustrates the central role of miR-143 in disrupting the insulin signaling
pathway.

miR-143 disrupts insulin signaling by targeting ORP8 and IRS-1.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21441927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3786207/
https://pubmed.ncbi.nlm.nih.gov/29680463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196424/
https://pubmed.ncbi.nlm.nih.gov/21441927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3786207/
https://pubmed.ncbi.nlm.nih.gov/21441927/
https://pubmed.ncbi.nlm.nih.gov/29680463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196424/
https://pubmed.ncbi.nlm.nih.gov/32560812/
https://pubmed.ncbi.nlm.nih.gov/30392876/
https://pubmed.ncbi.nlm.nih.gov/30392876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following tables summarize key quantitative findings from studies investigating the role of
miR-143 in insulin resistance.

Table 1: Changes in miR-143 Expression in Metabolic Disease

] _ ) Fold Change in
Model/Population TissuelFluid . Reference
miR-143

Genetic and dietary

mouse models of Liver Upregulated [2]
obesity
Patients with o

) Serum Significantly elevated [1][6]
Metabolic Syndrome
Patients with ) o

) Urine Significantly elevated [1][6]
Metabolic Syndrome
Obese insulin- Subcutaneous Differentially 7]
resistant women adipose tissue expressed

Table 2: Effects of miR-143 Modulation on Insulin Signaling and Glucose Metabolism
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Experimental

Intervention Key Findings Reference
Model
Impaired insulin-
o Overexpression of stimulated Akt
Transgenic mice ] o [2][3]
miR-143 activation and glucose

homeostasis

. - Protected from
miR-143/145 deficient

] Gene knockout obesity-associated [2][9]
mice
insulin resistance
Protected against the
] ) ) Inhibition of miR-143- development of
Mice on a high-fat diet ] ] [6]
3p obesity-associated
insulin resistance
Upregulation of IRS-1
) ] expression and
Vascular smooth Deletion of miR- , .
increased insulin- [5]
muscle cells 143/145

induced glucose

uptake

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of
miR-143 in insulin resistance.

Quantification of miR-143 Expression by gRT-PCR

* RNA Extraction: Total RNA, including the small RNA fraction, is isolated from tissues or cells
using a specialized kit (e.g., mirVana miRNA Isolation Kit) according to the manufacturer's
instructions.

» Reverse Transcription: A specific amount of total RNA (e.g., 10 ng) is reverse transcribed into
cDNA using a TagMan MicroRNA Reverse Transcription Kit and a stem-loop primer specific
for miR-143.
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» Real-Time PCR: The cDNA is then used as a template for quantitative real-time PCR (qRT-
PCR) with a TagMan MicroRNA Assay specific for miR-143. A small nuclear RNA (e.g., U6) is
often used as an endogenous control for normalization.

o Data Analysis: The relative expression of miR-143 is calculated using the 2-AACt method.

Luciferase Reporter Assay for Target Validation

e Vector Construction: The 3'-UTR of a putative target gene (e.g., ORP8) containing the
predicted miR-143 binding site is cloned downstream of a luciferase reporter gene in a
suitable vector (e.g., pGL3). A mutant version of the 3'-UTR with a mutated seed sequence is
also created as a negative control.

o Cell Transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter
vector, a miR-143 mimic or a negative control mimic, and a Renilla luciferase vector for
normalization of transfection efficiency.

» Luciferase Activity Measurement: After a defined period (e.g., 48 hours), cell lysates are
collected, and the firefly and Renilla luciferase activities are measured using a dual-
luciferase reporter assay system.

o Data Analysis: A significant reduction in firefly luciferase activity (normalized to Renilla) in the
presence of the miR-143 mimic compared to the control mimic indicates direct targeting of
the 3'-UTR.

Western Blotting for Protein Expression Analysis

o Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and
phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

o Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against proteins of interest (e.g., phospho-Akt, total Akt, ORPS8, IRS-1, and a loading control
like B-actin).
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» Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o Densitometry: The intensity of the protein bands is quantified using image analysis software.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the role of a miRNA in insulin

resistance.
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A typical workflow for miRNA research in insulin resistance.
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Conclusion and Future Directions

The evidence strongly supports a significant role for miR-143 in the pathogenesis of insulin
resistance. By targeting key components of the insulin signaling pathway, such as ORP8 and
IRS-1, elevated levels of miR-143 contribute to impaired glucose metabolism. This makes miR-
143 a potential biomarker for metabolic diseases and an attractive therapeutic target.

Future research should focus on further elucidating the upstream regulators of miR-143
expression in the context of metabolic stress. Additionally, the development of specific and
efficient anti-miR-143 therapies for delivery to target tissues like the liver and adipose tissue
holds promise for the treatment of insulin resistance and type 2 diabetes. The therapeutic
potential of targeting miR-143 is underscored by studies showing that its inhibition can improve
insulin sensitivity in preclinical models.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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